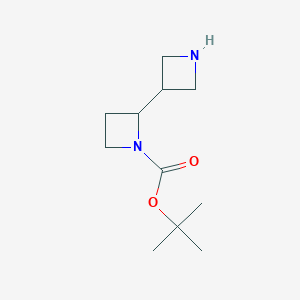
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (TBAC) is an organic compound that is used in various scientific research applications. TBAC is a member of the azetidine family, which is a class of cyclic amines that contain a three-member nitrogen-containing ring. TBAC has a wide range of applications in biochemistry and physiology, and is a useful tool for laboratory experiments.
科学研究应用
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been used in various scientific research applications. It has been used in the study of enzyme inhibition, as it can inhibit the enzyme phospholipase A2 (PLA2). tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has also been used in the study of anti-inflammatory agents, as it has been found to have anti-inflammatory properties in vitro. It has also been used in the study of the effects of stress on the body, as it has been found to reduce the levels of the stress hormone cortisol in mice.
作用机制
The mechanism of action of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not fully understood. However, it is believed that it may act by inhibiting the enzyme PLA2, which is involved in the breakdown of phospholipids. This inhibition of PLA2 may lead to decreased inflammation and reduced levels of cortisol.
Biochemical and Physiological Effects
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to have anti-inflammatory properties in vitro, as well as reducing cortisol levels in mice. It has also been found to inhibit the enzyme PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to reduce levels of the neurotransmitter dopamine in the brain, which may lead to decreased anxiety and improved mood.
实验室实验的优点和局限性
The main advantage of using tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in laboratory experiments is its ability to inhibit PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has some limitations, as it has not been extensively studied and its mechanism of action is not fully understood.
未来方向
Future research on tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate could focus on further understanding its mechanism of action and biochemical effects. Additionally, further research should be conducted to determine the safety and efficacy of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate for use in humans. Additionally, further research should be conducted to determine the potential applications of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in the medical field, such as for the treatment of inflammation, anxiety, and mood disorders. Additionally, further research should be conducted to explore the potential use of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a therapeutic agent in other areas, such as neurology or psychiatry. Finally, further research should be conducted to determine the potential uses of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a pesticide or insecticide.
合成方法
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of 2-azetidinone with tert-butyl bromide in the presence of a base, such as sodium carbonate or sodium hydroxide, to form the 2-(azetidin-3-yl)azetidine-1-carboxylic acid. The second step involves the reaction of this carboxylic acid with a tert-butyl ester, such as tert-butyl chloroformate, to form the desired tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate.
属性
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8/h8-9,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVTKGYLGKDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)




![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)


![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)